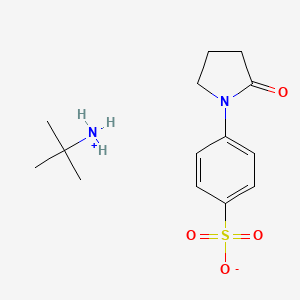![molecular formula C24H32N4OS B12487486 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B12487486.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-HEXANOYLTHIOUREA is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety, which is known for its bioactivity, and a hexanoylthiourea group, which contributes to its chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-HEXANOYLTHIOUREA typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a phenyl derivative to form the desired compound. Common reagents used in the synthesis include sodium cyanoborohydride in methanol for reductive amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-HEXANOYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine derivative.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-HEXANOYLTHIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-HEXANOYLTHIOUREA involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiourea group can form strong hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: Known for its antimicrobial activity.
3-(4-BENZYLPIPERAZIN-1-YL)-1-(4-ETHOXYPHENYL)-2-PHENYLPROPAN-1-OL: Exhibits anti-inflammatory and analgesic properties.
Uniqueness
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-HEXANOYLTHIOUREA stands out due to its unique combination of a benzylpiperazine moiety and a hexanoylthiourea group, which imparts distinct chemical reactivity and bioactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H32N4OS |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]hexanamide |
InChI |
InChI=1S/C24H32N4OS/c1-2-3-5-10-23(29)26-24(30)25-21-11-13-22(14-12-21)28-17-15-27(16-18-28)19-20-8-6-4-7-9-20/h4,6-9,11-14H,2-3,5,10,15-19H2,1H3,(H2,25,26,29,30) |
Clave InChI |
RVKQMDWASUZSIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12487414.png)

![3-bromo-4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487419.png)

![5-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12487437.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate](/img/structure/B12487440.png)


![Ethyl 3-(pentanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487457.png)
![ethyl 4-({[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12487465.png)
![Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12487468.png)


![2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12487479.png)
